In Vitro Cy-FBP/SBPase Enzyme Inhibition: Cy-FBP/SBPase-IN-1 vs. Chromone-Benzohydrazone Lead Compound f7
Cy-FBP/SBPase-IN-1 (compound S5) exhibits 1.67-fold greater in vitro potency against Cy-FBP/SBPase compared to the most potent inhibitor from the chromone-benzohydrazone series, compound f7. The IC50 of Cy-FBP/SBPase-IN-1 is 6.7 ± 0.7 μM [1], whereas compound f7 demonstrates an IC50 of 11.2 μM under comparable in vitro enzymatic assay conditions [2].
| Evidence Dimension | In vitro Cy-FBP/SBPase inhibition (IC50) |
|---|---|
| Target Compound Data | 6.7 ± 0.7 μM |
| Comparator Or Baseline | Compound f7: 11.2 μM |
| Quantified Difference | 1.67-fold lower IC50 (more potent) for Cy-FBP/SBPase-IN-1 |
| Conditions | In vitro enzymatic assay; Cy-FBP/SBPase from Synechocystis sp. PCC6803 |
Why This Matters
A lower IC50 indicates higher potency per unit mass, enabling reduced compound consumption and lower effective concentrations in enzymatic inhibition assays.
- [1] Zuo L, Huang S, He Y, et al. Design, Synthesis, and Bioassay for the Thiadiazole-Bridged Thioacetamide Compound as Cy-FBP/SBPase Inhibitors Based on Catalytic Mechanism Virtual Screening. J Agric Food Chem. 2023;71(31):11834-11846. View Source
- [2] Design and syntheses of novel N′-((4-oxo-4H-chromen-3-yl)methylene)benzohydrazide as inhibitors of cyanobacterial fructose-1,6-/sedoheptulose-1,7-bisphosphatase. Bioorg Med Chem. 2013;21(8):2358-2366. View Source
